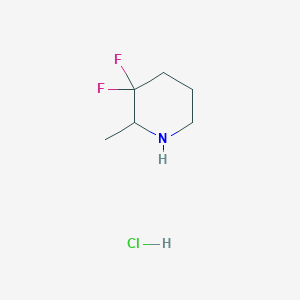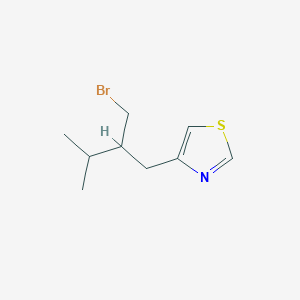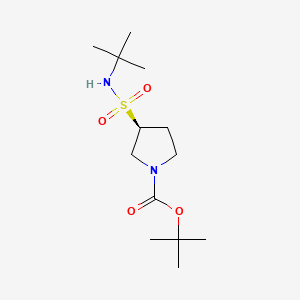
tert-Butyl (2-bromo-4-iodophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-bromo-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2. It is a derivative of carbamic acid and features both bromine and iodine substituents on the phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-4-iodophenyl)carbamate typically involves the reaction of 2-bromo-4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
- Dissolve 2-bromo-4-iodoaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-butyl N-(2-bromo-4-iodophenyl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(2-bromo-4-iodophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: tert-Butyl N-(2-bromo-4-iodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed:
- Substitution reactions yield various substituted phenyl carbamates.
- Oxidation reactions produce quinones or other oxidized derivatives.
- Reduction reactions yield amines or other reduced products.
- Coupling reactions form biaryl compounds or other coupled products.
科学研究应用
Chemistry: tert-Butyl N-(2-bromo-4-iodophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates
Industry: The compound is used in the development of agrochemicals and materials science. It is employed in the synthesis of specialty chemicals and polymers with specific properties.
作用机制
The mechanism of action of tert-butyl N-(2-bromo-4-iodophenyl)carbamate depends on its specific application. In general, the compound can interact with biological targets through its bromine and iodine substituents, which can form halogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- tert-Butyl N-(4-bromo-2-iodophenyl)carbamate
- tert-Butyl N-(3-bromo-5-iodophenyl)carbamate
- tert-Butyl N-(2-chloro-4-iodophenyl)carbamate
Comparison: tert-Butyl N-(2-bromo-4-iodophenyl)carbamate is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable tool in research and development.
属性
分子式 |
C11H13BrINO2 |
|---|---|
分子量 |
398.03 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromo-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI 键 |
PCCYLSSHMWNVGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


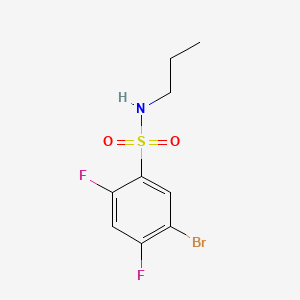
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
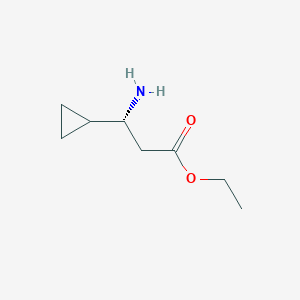
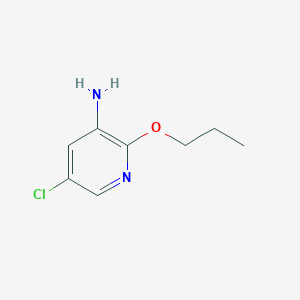
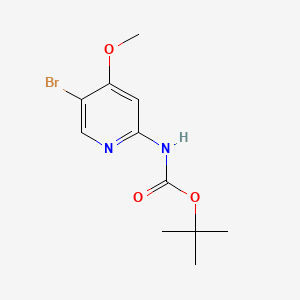
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
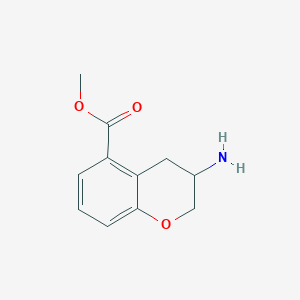
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
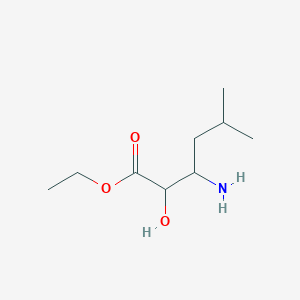
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
